molecular formula C19H18FN7O B13336370 7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine

7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B13336370
M. Wt: 379.4 g/mol
InChI Key: DLBGGQVENUINEN-UHFFFAOYSA-N
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Description

7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclobutyl group, a fluorophenyl group, and a triazolylmethoxy group

Preparation Methods

The synthesis of 7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazolopyridazine core, followed by the introduction of the cyclobutyl and fluorophenyl groups. The final step involves the attachment of the triazolylmethoxy group.

    Synthesis of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.

    Introduction of Cyclobutyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using organometallic reagents and catalysts to ensure high yield and selectivity.

    Attachment of Triazolylmethoxy Group: The final step involves the reaction of the intermediate compound with a triazolylmethoxy reagent under suitable conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may serve as a lead compound for the design of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate

Properties

Molecular Formula

C19H18FN7O

Molecular Weight

379.4 g/mol

IUPAC Name

7-cyclobutyl-3-(2-fluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C19H18FN7O/c1-26-17(21-11-22-26)10-28-19-14(12-5-4-6-12)9-16-23-24-18(27(16)25-19)13-7-2-3-8-15(13)20/h2-3,7-9,11-12H,4-6,10H2,1H3

InChI Key

DLBGGQVENUINEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C5CCC5

Origin of Product

United States

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